molecular formula C11H15ClN4O B13249282 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride

Cat. No.: B13249282
M. Wt: 254.71 g/mol
InChI Key: JIXORTZUVXDMID-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring fused to an imidazo[4,5-c]pyridine core, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core. The resulting intermediate is then subjected to further reactions to introduce the piperidine moiety and obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H14N4O.ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H

InChI Key

JIXORTZUVXDMID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl

Origin of Product

United States

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